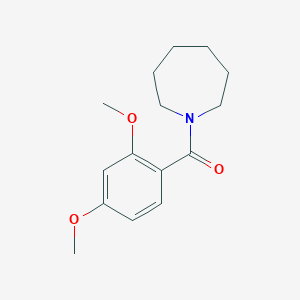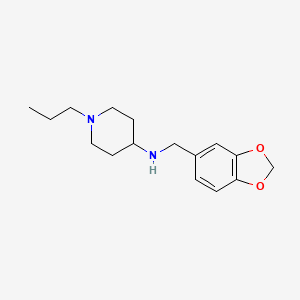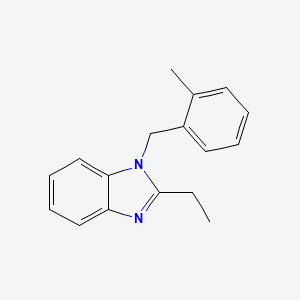![molecular formula C11H15BrN2O3 B5695347 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide](/img/structure/B5695347.png)
5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that is commonly used in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes in the body. This leads to the disruption of various biological processes, which can have both positive and negative effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties, which makes it useful in the treatment of various inflammatory diseases. Additionally, it has been shown to have antitumor properties, which makes it useful in the treatment of cancer. However, the compound has also been shown to have toxic effects on certain cells and tissues, which limits its use in some applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide in laboratory experiments include its ability to selectively inhibit certain enzymes, its anti-inflammatory and antitumor properties, and its usefulness in the synthesis of other chemical compounds. However, the limitations of using this compound include its potential toxicity and the limited understanding of its mechanism of action.
Orientations Futures
There are several future directions for the use of 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide in scientific research. One possible direction is the development of new drugs and pharmaceuticals based on the compound. Additionally, the compound could be further studied to gain a better understanding of its mechanism of action and potential applications. Finally, the compound could be used to study the effects of enzyme inhibition on various biological processes.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This is then reacted with 2-(4-morpholinyl)ethylamine to form the intermediate product, which is further reacted with bromine to form the final product.
Applications De Recherche Scientifique
5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide has been extensively used in scientific research for its various applications. It is commonly used in the synthesis of other chemical compounds, and it is also used as a reagent in various organic reactions. The compound has also been used in the development of new drugs and pharmaceuticals. Additionally, it has been used to study the mechanisms of various biological processes.
Propriétés
IUPAC Name |
5-bromo-N-(2-morpholin-4-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c12-10-2-1-9(17-10)11(15)13-3-4-14-5-7-16-8-6-14/h1-2H,3-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXPJGCXJQUVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)



![dimethyl 5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5695297.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5695298.png)
![4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5695312.png)


![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5695341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5695342.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5695350.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)
